

# A Comparative Analysis of Ledaborbactam and Avibactam Efficacy Against KPC-Producing Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: B3324390

[Get Quote](#)

For Immediate Release

MALVERN, PA & DURHAM, NC – November 8, 2025 – In the ongoing battle against antimicrobial resistance, the comparative efficacy of novel  $\beta$ -lactamase inhibitors is a critical area of research. This guide provides a detailed comparison of ledaborbactam, a novel bicyclic boronate  $\beta$ -lactamase inhibitor, and avibactam, a well-established diazabicyclooctane inhibitor, against *Klebsiella pneumoniae* carbapenemase (KPC)-producing Enterobacterales. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

## Executive Summary

Ledaborbactam, in combination with the oral cephalosporin ceftibuten, demonstrates potent in-vitro activity against a broad range of serine  $\beta$ -lactamase-producing Enterobacterales, including those expressing KPC enzymes.<sup>[1][2]</sup> Notably, ceftibuten-ledaborbactam maintains its efficacy against certain KPC variants that confer resistance to the ceftazidime-avibactam combination.<sup>[3][4][5]</sup> Avibactam, paired with ceftazidime, has been a valuable therapeutic option for infections caused by KPC-producing organisms; however, the emergence of resistance, often through mutations in the blaKPC gene, presents a growing clinical challenge.<sup>[6][7][8]</sup> This guide presents a comprehensive overview of the available data, highlighting the strengths and limitations of each inhibitor.

## Data Presentation

**Table 1: In-Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam against KPC-Producing Enterobacterales**

| Organism/Genotype | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL |
|-------------------|--------------------|---------------|---------------|---------------------------|
| KPC-positive      | -                  | -             | 2             | 85.9                      |

Data synthesized from a 2018-2020 global surveillance collection. Ledaborbactam concentration was fixed at 4 µg/mL.[\[1\]](#)[\[9\]](#)

**Table 2: Comparative In-Vitro Activity of Ceftibuten-Ledaborbactam and Ceftazidime-Avibactam against Engineered E. coli Strains Expressing Wild-Type and Mutant KPC Enzymes**

| KPC Variant       | Ceftibuten-Ledaborbactam<br>MIC (µg/mL) | Ceftazidime-Avibactam<br>MIC (µg/mL) |
|-------------------|-----------------------------------------|--------------------------------------|
| KPC-2             | ≤0.5                                    | ≤0.5                                 |
| KPC-2 D179Y       | ≤0.5                                    | >256                                 |
| KPC-2 D179Y/T243M | ≤0.5                                    | >256                                 |
| KPC-3             | ≤0.5                                    | ≤0.5                                 |
| KPC-3 V240G       | ≤0.5                                    | >256                                 |
| KPC-3 D179Y       | 0.5 - 1                                 | 256                                  |

MICs were determined with a fixed concentration of 4 µg/mL for the β-lactamase inhibitors.[\[4\]](#)[\[10\]](#)

**Table 3: In-Vivo Efficacy of Ceftibuten-Ledaborbactam in a Murine Urinary Tract Infection Model**

| Treatment Regimen                          | Mean Bacterial Burden in Kidneys (log10 cfu/tissue) | Mean Bacterial Burden in Bladders (log10 cfu/tissue) |
|--------------------------------------------|-----------------------------------------------------|------------------------------------------------------|
| 0 h Control                                | 5.54                                                | 2.95                                                 |
| 24 h Control (Saline)                      | >9                                                  | >5.5                                                 |
| Ceftibuten monotherapy                     | Similar to 24 h control                             | Similar to 24 h control                              |
| Ceftibuten-ledaborbactam (400 mg q8h HSR)  | 3.56 - 6.44                                         | 2.00 - 3.92                                          |
| Ceftibuten-ledaborbactam (600 mg q12h HSR) | 4.09 - 5.94                                         | 2.00 - 3.92                                          |

HSR: Human Simulated Regimen. Data for nine isolates with MIC  $\leq$  0.5 mg/L.[\[11\]](#)

**Table 4: In-Vivo Efficacy of Ceftazidime-Avibactam in a Murine Infection Model with KPC-2-Producing *K. pneumoniae***

| Treatment Group | Bacterial Load in Spleen (CFU) | Bacterial Load in Liver (CFU) |
|-----------------|--------------------------------|-------------------------------|
| Infected Group  | Higher CFU counts              | Higher CFU counts             |
| Treatment Group | Lower CFU counts               | Lower CFU counts              |

This study indicated a significant therapeutic effect, although specific CFU counts were not detailed.[\[12\]](#)[\[13\]](#)

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

- Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[14\]](#)

- Inoculum: Bacterial suspensions were prepared to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inhibitor Concentration: For combination testing, the  $\beta$ -lactamase inhibitors (ledaborbactam or avibactam) were used at a fixed concentration, typically 4  $\mu$ g/mL.[2][4][10]
- Incubation: Plates were incubated at 35-37°C for 18-24 hours.
- Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

## Murine Thigh Infection Model

- Animal Model: Neutropenic mice were used to assess the in-vivo efficacy of the antibiotic combinations.[2]
- Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension of the KPC-producing strain.
- Treatment: Human-simulated regimens of the antibiotics were administered, typically via subcutaneous injections.
- Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine the bacterial burden (CFU/thigh). Efficacy was determined by the reduction in bacterial load compared to control groups.[2]

## Murine Urinary Tract Infection (UTI) Model

- Animal Model: Female mice were used for this model.
- Infection: A bacterial suspension of the uropathogenic KPC-producing strain was instilled directly into the bladder via a catheter.
- Treatment: Human-simulated oral regimens of ceftibuten and ledaborbactam were administered.[11]
- Endpoint: After 24 hours of treatment, the bacterial burden in both the kidneys and bladder was determined by homogenizing the tissues and plating serial dilutions to enumerate CFU.

[\[11\]](#)

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Mechanism of action for Ledaborbactam and Avibactam combinations.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for efficacy evaluation.

## Discussion

The available data indicate that both ledaborbactam and avibactam are potent inhibitors of KPC enzymes. Ceftazidime-avibactam has demonstrated clinical efficacy against KPC-producing Enterobacteriales.[15] However, the emergence of resistance through mutations in the blaKPC gene, such as the D179Y substitution, is a significant concern.[7][8] These mutations can lead to increased hydrolysis of ceftazidime and reduced inhibition by avibactam, resulting in clinical treatment failures.[6][16][17]

Ceftibuten-ledaborbactam has shown a promising profile, particularly in its activity against ceftazidime-avibactam-resistant KPC variants.<sup>[3][4][5][10]</sup> The bicyclic boronate structure of ledaborbactam appears to be less affected by the KPC mutations that compromise avibactam's efficacy.<sup>[3][10]</sup> Furthermore, ceftibuten itself may be a more stable partner agent against certain KPC variants compared to ceftazidime.<sup>[4][5][10]</sup> The development of an oral formulation of ceftibuten-ledaborbactam also offers a potential advantage for treating less severe infections or as a step-down therapy.<sup>[1][2][9][18][19]</sup>

In-vivo studies in murine models have supported the in-vitro findings, demonstrating the efficacy of both combinations in reducing bacterial loads in relevant infection sites.<sup>[2][11][12][13]</sup>

## Conclusion

Ledaborbactam represents a significant advancement in the fight against KPC-producing Enterobacterales, demonstrating potent activity, including against strains resistant to avibactam. While avibactam remains a crucial therapeutic tool, the emergence of resistance necessitates the continued development of new inhibitors like ledaborbactam. Further clinical studies are warranted to fully elucidate the comparative clinical efficacy and safety of these two important  $\beta$ -lactamase inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum- $\beta$ -Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. KPC-Mediated Resistance to Ceftazidime-Avibactam and Collateral Effects in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. venatorx.com [venatorx.com]
- 10. Cefepime–taniborbactam and ceftibuten–ledaborbactam maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo activity of ceftibuten-ledaborbactam oral combination against serine- $\beta$ -lactamase-producing Enterobacteriales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. contagionlive.com [contagionlive.com]
- 16. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ceftibuten + Ledaborbactam Pharmacokinetics in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Comparative Analysis of Ledaborbactam and Avibactam Efficacy Against KPC-Producing Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3324390#comparative-efficacy-of-ledaborbactam-versus-avibactam-against-kpc-producers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)